

DNL343 vs. ISRIB: A Comparative Analysis of eIF2B Activators

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Compound of Interest

Compound Name: DNL343
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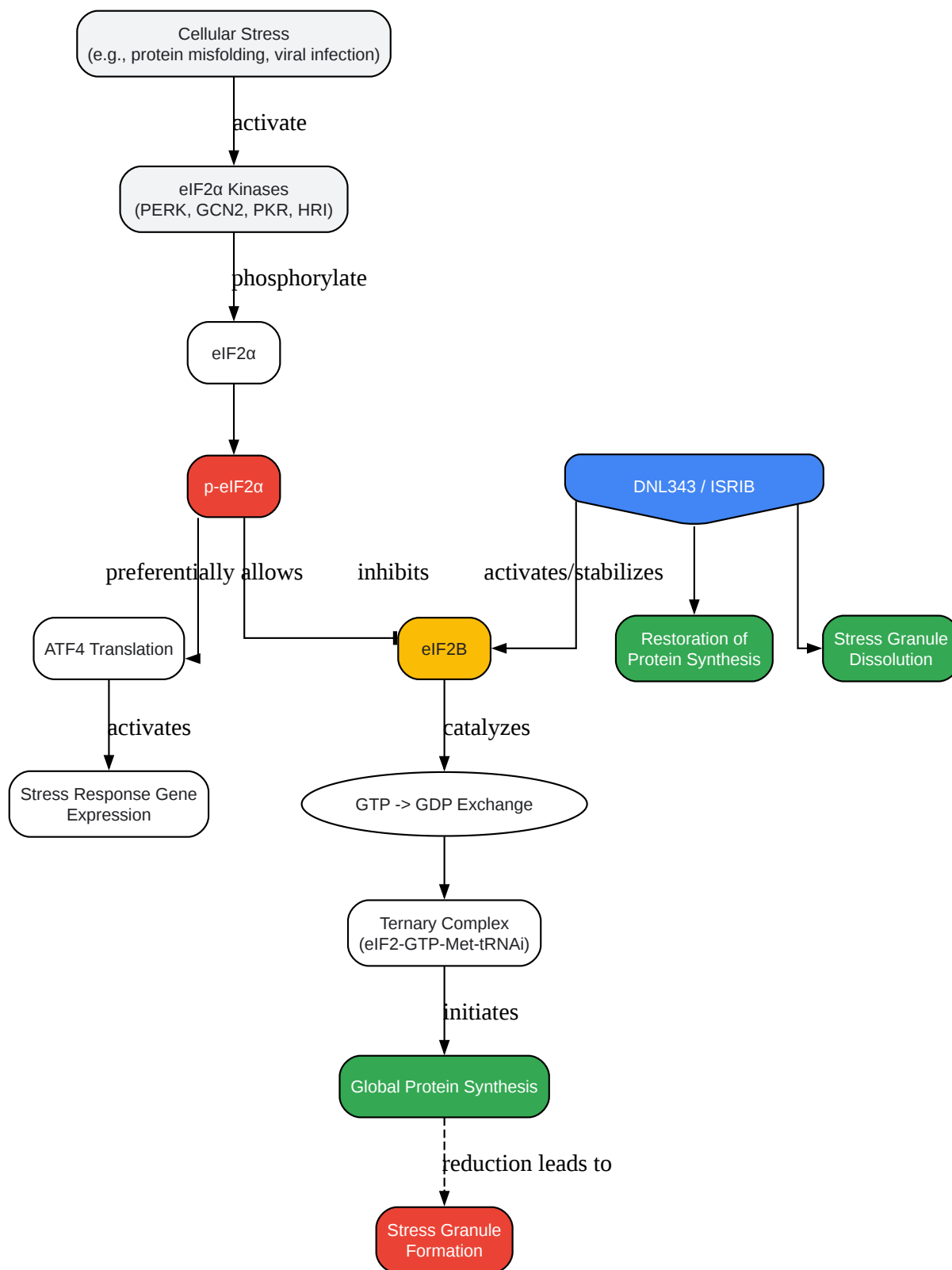
For Researchers, Scientists, and Drug Development Professionals

The Integrated Stress Response (ISR) is a fundamental cellular signaling pathway activated by a variety of stressors, leading to a temporary shutdown of most protein synthesis to conserve resources and promote cell survival. However, chronic activation of the ISR has been implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). Consequently, the ISR has emerged as a promising therapeutic target. Two notable small molecules that modulate this pathway by activating the eukaryotic initiation factor 2B (eIF2B) are **DNL343** and ISRIB. This guide provides a detailed comparative analysis of these two compounds, summarizing their mechanisms of action, preclinical and clinical data, and key experimental protocols.

Mechanism of Action: Targeting the Core of the Integrated Stress Response

Both **DNL343** and ISRIB are activators of eIF2B, a crucial guanine nucleotide exchange factor that plays a pivotal role in the initiation of protein synthesis. Under cellular stress, upstream kinases phosphorylate the alpha subunit of eIF2 (eIF2 α), which then competitively inhibits eIF2B activity. This leads to a global reduction in protein synthesis and the formation of stress

granules, which are dense aggregates of proteins and RNAs.[1] **DNL343** and ISRIB act by binding to and stabilizing the eIF2B complex, promoting its activity even in the presence of phosphorylated eIF2 α . [2][3] This restores protein synthesis and leads to the dissolution of stress granules. [3][4]



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Figure 1. The Integrated Stress Response (ISR) Pathway and Mechanism of Action of **DNL343** and ISRIB.

Comparative Performance Data

The following tables summarize key preclinical and clinical data for **DNL343** and ISRIB.

Table 1: Pharmacokinetic and In Vitro Potency Comparison

Parameter	DNL343	ISRIB	Reference(s)
Mechanism of Action	eIF2B Activator	eIF2B Activator	[2][3]
In Vitro Potency (EC50)	Data not publicly available in molar units	5 nM (ATF4 reporter assay in HEK293T cells)	[5]
CNS Penetration	High, with comparable unbound exposures in plasma and brain in mice. CSF-to-unbound plasma concentration ratio of 1.02-1.23 in humans.	Excellent blood-brain barrier penetration in mice.	[2][6][7][8]
Oral Bioavailability	High oral bioavailability across preclinical species.	Poor solubility and oral bioavailability.	[2][9]
Half-life (mice)	Long half-life supporting once-daily dosing.	8 hours.	[8][9]

Table 2: Preclinical Efficacy and Observations

Feature	DNL343	ISRIB	Reference(s)
ISR Biomarker Reduction	Dose-dependently normalized ISR markers (e.g., Chac1) in the CNS of mice.	Reduced ATF4 levels in the brains of aged mice. Partial correction of Chac1 in an optic nerve crush model.	[3][6][10]
Stress Granule Dissolution	Prevents and reverses stress granule formation in immortalized cells and iPSC-derived neurons.	Blocks and rapidly dissolves pre-formed stress granules in vitro.	[2][3]
Neuroprotection	Demonstrated neuroprotection in optic nerve crush and eIF2B loss-of-function mouse models.	Showed neuroprotective effects in models of traumatic brain injury, Down Syndrome, and prion disease.	[2][11]
Cognitive Enhancement	Not extensively reported.	Enhanced spatial and fear-associated learning in healthy and aged mice. Reversed cognitive deficits after traumatic brain injury.	[8][12]
Direct Comparison	Suggested improved potency over ISRIB in a preclinical optic nerve crush model, with a more complete rescue of ISR markers and retinal ganglion cell survival at a lower	Less effective than DNL343 in the same preclinical model.	[3][6]

and less frequent
dose.

Table 3: Clinical Trial Outcomes in ALS

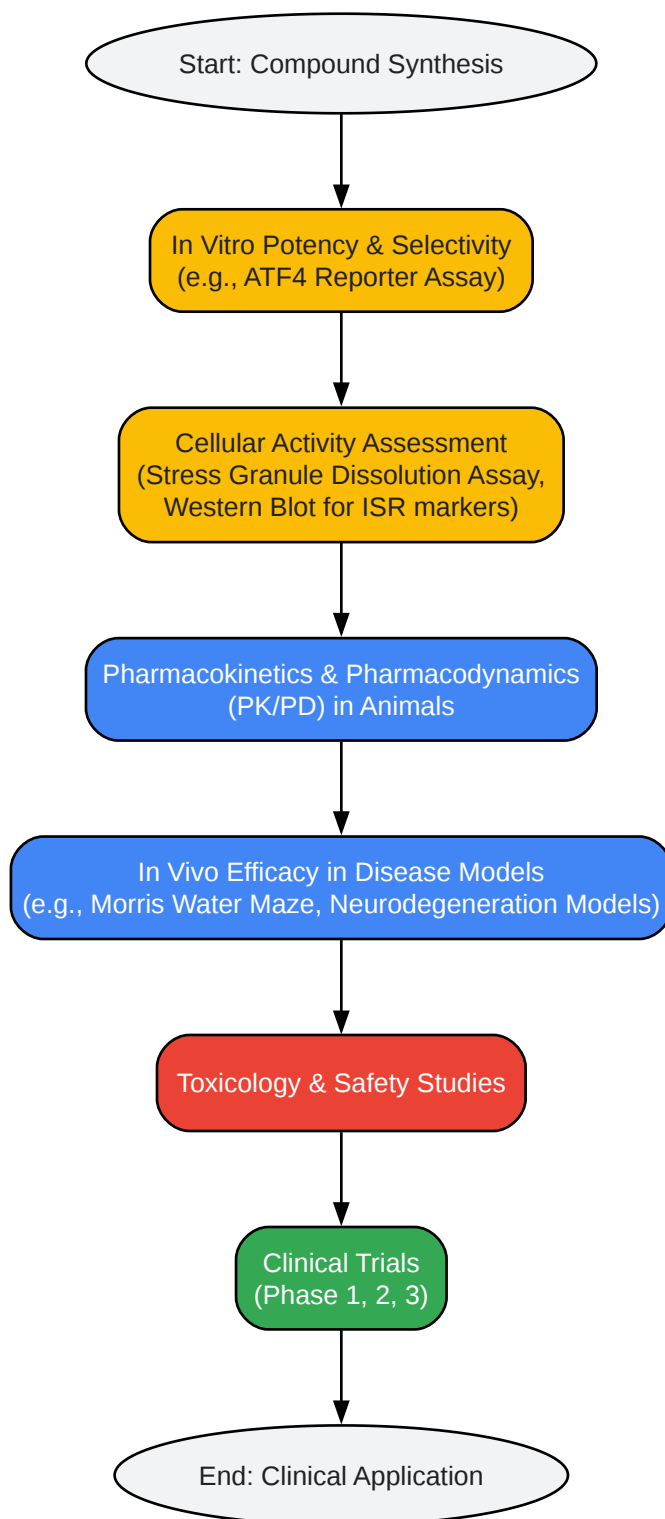
Aspect	DNL343	ISRIB (as fosigotifator)	Reference(s)
Compound	DNL343	Fosigotifator (ABBV-CLS-7262), a derivative of ISRIB.	[11][13][14][15]
Trial	HEALEY ALS Platform Trial (Regimen G)	HEALEY ALS Platform Trial (Regimen F)	[13][14][16]
Phase	Phase 2/3	Phase 2/3	[13][14]
Primary Endpoint	Not met (did not significantly slow disease progression as measured by ALSFRS-R and survival at 24 weeks).	Not met (did not significantly slow disease progression as measured by a combined analysis of function and mortality).	[16]
Key Secondary Endpoints	Not met (no significant difference in measures of muscle strength and respiratory function).	Not met for the primary dose.	[16]
Safety and Tolerability	Generally safe and well-tolerated.	Generally safe and well-tolerated.	[16]
Noteworthy Observations	Robust inhibition of ISR biomarkers (ATF4 and CHAC1) in blood samples of participants.	Exploratory high dose was associated with a significant slowing of muscle strength decline in upper and lower extremities, and a trend toward slower respiratory decline.	[14][15][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of **DNL343** and ISRIB.

Experimental Workflow

The preclinical evaluation of ISR inhibitors like **DNL343** and ISRIB typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.



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References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [3. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response \[elifesciences.org\]](https://doi.org/10.1016/j.ebiom.2016.08.010)
- [4. m.youtube.com \[m.youtube.com\]](https://www.youtube.com)
- [5. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [6. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife \[elifesciences.org\]](https://doi.org/10.1016/j.ebiom.2016.08.010)
- [7. neurologylive.com \[neurologylive.com\]](https://www.neurologylive.com)
- [8. alzdiscovery.org \[alzdiscovery.org\]](https://www.alzdiscovery.org)
- [9. Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [10. Investigational eIF2B activator DNL343 modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/26111111/)
- [11. Fosigotifator | ALZFORUM \[alzforum.org\]](https://www.alzforum.org)
- [12. Drug Reverses Age-Related Mental Decline Within Days in Mouse Model | Technology Networks \[technologynetworks.com\]](https://www.technologynetworks.com)
- [13. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [14. neurologylive.com \[neurologylive.com\]](https://www.neurologylive.com)
- [15. calicolabs.com \[calicolabs.com\]](https://www.calicolabs.com)

- [16. alsnewstoday.com \[alsnewstoday.com\]](#)
- [17. Denali Therapeutics Announces New DNL343 \(eIF2B Agonist\) Phase 1b Data in ALS To Be Presented at the Upcoming AAN Annual Meeting - BioSpace \[biospace.com\]](#)
- To cite this document: BenchChem. [DNL343 vs. ISRIB: A Comparative Analysis of eIF2B Activators]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11931049/docs#dnl343-vs-isrib-a-comparative-analysis-of-eif2b-activators\]](https://www.benchchem.com/product/b11931049/docs#dnl343-vs-isrib-a-comparative-analysis-of-eif2b-activators)

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